molecular formula C12H9NO2 B1362959 4-phenylpyridine-2-carboxylic Acid CAS No. 52565-56-7

4-phenylpyridine-2-carboxylic Acid

Cat. No.: B1362959
CAS No.: 52565-56-7
M. Wt: 199.2 g/mol
InChI Key: VSKRUAKMKGOMBG-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Carboxylic Acids in Chemical Science

Pyridine carboxylic acids are a class of organic compounds that feature a pyridine ring substituted with one or more carboxyl groups. wikipedia.orgsolubilityofthings.com The parent compound, pyridine, is a heterocyclic aromatic compound with the chemical formula C₅H₅N. wikipedia.org It is structurally related to benzene (B151609), with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts distinct properties to the ring, making it weakly basic and influencing its reactivity. wikipedia.org

The position of the carboxylic acid group on the pyridine ring gives rise to three primary isomers: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid, also known as niacin), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.org These isomers, while sharing the same molecular formula (C₆H₅NO₂), exhibit different chemical and physical properties due to the varied placement of the carboxyl group. wikipedia.org

The presence of both the pyridine ring and the carboxylic acid functional group makes these compounds polar and capable of forming hydrogen bonds, which influences their solubility in water and other solvents. solubilityofthings.com Pyridine carboxylic acids are significant in various scientific fields. They serve as essential precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and food additives. solubilityofthings.comnih.gov Their derivatives have been investigated for a wide range of therapeutic applications, including treatments for tuberculosis, cancer, and diabetes. nih.gov The unique electronic and structural characteristics of pyridine carboxylic acids also make them valuable as catalysts and ligands in coordination chemistry. solubilityofthings.comrsc.org

Isomers of Pyridine Carboxylic Acid

Common NameSystematic NameCAS Registry NumberMolecular FormulaMolecular Weight (g/mol)
Picolinic acid2-Pyridinecarboxylic acid98-98-6C₆H₅NO₂123.11
Nicotinic acid (Niacin)3-Pyridinecarboxylic acid59-67-6C₆H₅NO₂123.11
Isonicotinic acid4-Pyridinecarboxylic acid55-22-1C₆H₅NO₂123.11

Data sourced from Wikipedia wikipedia.org

Significance of 4-Phenylpyridine-2-carboxylic Acid as a Research Target

This compound is a specific derivative of picolinic acid, featuring a phenyl group (C₆H₅) attached to the fourth position of the pyridine ring. This substitution significantly influences the molecule's steric and electronic properties, making it a compound of considerable interest in various research domains.

One of the primary areas of investigation for this compound and its derivatives is in medicinal chemistry. Research has shown that certain phenyl-pyridine-2-carboxylic acid derivatives exhibit potent antiproliferative and cytotoxic activity against various human cancer cell lines. nih.gov For instance, a derivative identified as Ro 41-4439 was found to induce cell cycle arrest and apoptosis in cancer cells with notable selectivity over normal proliferating cells. nih.gov Further studies on structure-activity relationships have aimed to identify even more potent analogs by modifying the aryl and pyridine rings. nih.gov

The ability of the pyridine-2-carboxylic acid moiety to chelate metal ions also makes this compound a valuable ligand in coordination chemistry. The resulting metal complexes have applications in catalysis and materials science. For example, the stereochemistry of related phenylpyridine compounds has been a subject of study, indicating the importance of the spatial arrangement of the phenyl and carboxyl groups for their chemical behavior. acs.org

Properties of Phenylpyridine-related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Research FindingReference
4-PhenylpyridineC₁₁H₉N155.20A foundational structure for more complex derivatives. nih.gov
5-Phenylpyridine-2-carboxylic acidC₁₂H₉NO₂199.21A structural isomer with different properties and applications. sigmaaldrich.com
2-(4-Chlorophenyl)-6-phenylpyridine-4-carboxylic acidC₁₈H₁₂ClNO₂309.75Demonstrates the impact of halogen substitution on the phenyl ring. sigmaaldrich.com
4-Phenyl-pyridine-2,5-dicarboxylic acidC₁₃H₉NO₄243.22A dicarboxylic acid derivative with potential for polymer and framework synthesis. sigmaaldrich.com

Historical Context of Phenylpyridine Derivatives in Scientific Inquiry

The scientific investigation of pyridine and its derivatives dates back to the 19th century, with pyridine itself being a fundamental building block in heterocyclic chemistry. wikipedia.org The exploration of phenylpyridines, which are pyridine rings substituted with a phenyl group, gained momentum as synthetic methodologies in organic chemistry advanced. An early and significant reaction for the synthesis of amino-pyridines was the Chichibabin reaction, discovered by Aleksei Chichibabin, which involves the amination of pyridine. researchgate.net

In recent decades, the development of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of phenylpyridines and other biaryl compounds. These methods allow for the precise and efficient formation of carbon-carbon bonds between aryl and heteroaryl systems. For instance, palladium-catalyzed C-H activation and cyanation of 2-phenylpyridine (B120327) have been developed, providing direct routes to functionalized derivatives. acs.org

The historical importance of phenylpyridine derivatives is also evident in their application in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Iridium complexes containing phenylpyridine ligands are widely used as phosphorescent emitters due to their high quantum efficiency and tunable emission colors. Furthermore, recent research has focused on developing novel phenylpyridine-based probes for biological imaging, such as aggregation-induced emission (AIE) probes for long-term cell membrane imaging. acs.org These applications underscore the continuous evolution of research into phenylpyridine derivatives, driven by the quest for new materials and molecules with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKRUAKMKGOMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376504
Record name 4-phenylpyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52565-56-7
Record name 4-phenylpyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 4-Phenylpyridine-2-carboxylic Acid

The synthesis of this compound is not a trivial process and often involves carefully planned multi-step sequences to build the substituted pyridine (B92270) core and install the necessary functional groups.

Multi-Step Synthesis Approaches

Multi-step synthesis provides a versatile platform for constructing complex molecules like this compound from simpler, readily available starting materials. utdallas.eduyoutube.com These sequences often involve the initial formation of a substituted pyridine ring, followed by the introduction or modification of functional groups. youtube.comyoutube.comyoutube.com

A common strategy involves the synthesis of an intermediate such as 4-phenylpyridine-2-carbonitrile, which can then be hydrolyzed to the desired carboxylic acid. sigmaaldrich.comacs.org This two-step approach separates the construction of the carbon skeleton from the installation of the final functional group. The nitrile can be prepared through various methods, including transition-metal-catalyzed cyanation reactions. acs.org Once formed, the nitrile group undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid.

Another viable multi-step route is the application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the C-C bond between the pyridine and phenyl rings at an early stage. wikipedia.orgorganic-chemistry.orglibretexts.org This can be followed by functional group manipulation at the 2-position to generate the carboxylic acid.

Condensation Reactions in this compound Synthesis

Condensation reactions are fundamental to the synthesis of heterocyclic compounds, including pyridines. The Kröhnke pyridine synthesis is a classic and highly adaptable method for preparing substituted pyridines. wikipedia.orgdrugfuture.com This reaction typically involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium (B1175870) acetate. wikipedia.orgacs.org

The general mechanism proceeds through a Michael-type addition of the enolate of the pyridinium (B92312) salt to the unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate. Subsequent ring closure with ammonia, followed by dehydration and aromatization, yields the pyridine ring. wikipedia.org To synthesize a precursor for this compound, one could envision using a chalcone (B49325) derivative (an α,β-unsaturated ketone bearing a phenyl group) and a pyridinium salt derived from a pyruvate (B1213749) ester or a related synthon that carries the future carboxylic acid functionality at the appropriate position. The versatility of the Kröhnke synthesis allows for a wide range of substituents on both reactants, making it a powerful tool for creating diverse pyridine derivatives. acs.orgacs.org

Kröhnke Pyridine Synthesis: Key Components & Conditions
Reactant 1 α-Pyridinium methyl ketone salt (or related 1,3-dicarbonyl)
Reactant 2 α,β-Unsaturated carbonyl compound (e.g., chalcone)
Nitrogen Source Ammonium acetate
Solvent Glacial acetic acid or methanol (B129727) (aqueous and solvent-free conditions also possible) wikipedia.orgacs.org
Temperature Often requires heating; microwave assistance can accelerate the reaction acs.org

Catalytic Hydrogenation in Phenylpyridine-2-carboxylic Acid Formation

Catalytic hydrogenation is a powerful tool for the reduction of various functional groups. While not typically used to form the aromatic ring itself in this context, it can be instrumental in modifying a precursor molecule. For instance, a nitro group can be selectively reduced to an amino group. A relevant example is the synthesis of 4-aminopicolinic acid, where a substituted pyridine is hydrogenated over a palladium on carbon (Pd/C) catalyst. chemicalbook.com

This methodology could be applied to the synthesis of derivatives of this compound. A synthetic route could be designed where a 4-nitropyridine-2-carboxylic acid derivative is first coupled with a phenyl group (or vice versa) and the nitro group is subsequently reduced to an amine via catalytic hydrogenation. This amino group could then be further modified if desired.

Decarboxylation Reactions Involving 4-Phenylpyridine

Decarboxylation, the removal of a carboxyl group, can be a strategic final step in a synthetic sequence. The ease of decarboxylation of pyridinecarboxylic acids is highly dependent on the position of the carboxylic acid group. Picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation more readily than its isomers, a phenomenon attributed to the stabilizing effect of the nitrogen atom on the reaction intermediate. stackexchange.com The rate of decarboxylation is significantly enhanced by an ortho-carboxylic acid group, as seen in the case of quinolinic acid (pyridine-2,3-dicarboxylic acid). cdnsciencepub.com

This principle can be applied to the synthesis of this compound. A potential route involves the synthesis of a 4-phenylpyridine-2,x-dicarboxylic acid precursor. Subsequent selective decarboxylation at the other position would yield the target molecule. The conditions for such a reaction must be carefully controlled to ensure the desired regioselectivity. Silver-catalyzed protodecarboxylation has also been shown to be effective for various heteroaromatic carboxylic acids. acs.org

Relative Decarboxylation Rates of Pyridinecarboxylic Acids
Pyridine-2,3-dicarboxylic acid Decarboxylates readily cdnsciencepub.com
Pyridine-2-carboxylic acid Decarboxylates faster than the 3- and 4-isomers stackexchange.com
Pyridine-4-carboxylic acid Relatively stable to decarboxylation stackexchange.com

Alternative Synthetic Pathways for Phenylpyridine-2-carboxylic Acid Derivatives

Beyond the classical methods, modern cross-coupling reactions offer efficient and modular pathways to this compound and its derivatives. The Suzuki-Miyaura coupling is particularly prominent, enabling the formation of a C-C bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org

Several strategies can be envisioned using this reaction:

Coupling of a 4-halopyridine-2-carboxylate with phenylboronic acid: An ester of 4-chloro- or 4-bromopyridine-2-carboxylic acid can be coupled with phenylboronic acid to introduce the phenyl group at the 4-position. The ester group serves as a precursor to the carboxylic acid.

Coupling of a 2-substituted-4-halopyridine with phenylboronic acid: A pyridine ring with a suitable functional group at the 2-position (e.g., a protected alcohol or an aldehyde) and a halogen at the 4-position can be coupled with phenylboronic acid. The functional group at the 2-position is then converted to the carboxylic acid in subsequent steps.

Coupling of 4-phenyl-2-halopyridine with a carboxylate equivalent: This approach is less common but conceptually possible.

Another powerful alternative involves the hydrolysis of 4-phenylpyridine-2-carbonitrile. sigmaaldrich.com The nitrile itself can be synthesized through various modern techniques, including palladium-catalyzed cyanation of a 2-halo-4-phenylpyridine. acs.org This route benefits from the stability of the nitrile group to many reaction conditions, allowing for its late-stage conversion to the carboxylic acid.

Suzuki-Miyaura Coupling for Phenylpyridine Synthesis
Electrophile Aryl or heteroaryl halide/triflate (e.g., 4-bromopyridine (B75155) derivative) mdpi.com
Nucleophile Arylboronic acid or ester (e.g., phenylboronic acid)
Catalyst Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine (B1218219) ligand organic-chemistry.orgmdpi.com
Base Carbonates (e.g., K₂CO₃), phosphates (e.g., K₃PO₄), or hydroxides mdpi.com
Solvent Toluene, Dioxane, DMF, or aqueous mixtures

Functional Group Interconversions and Derivatization

The carboxylic acid functional group in this compound is a versatile handle for further chemical modification, allowing for the synthesis of a wide array of derivatives such as esters and amides.

Esterification: The conversion of the carboxylic acid to an ester is a common transformation. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH), is a classic and effective method. wikipedia.orgmasterorganicchemistry.com The reaction is an equilibrium process, and often, the alcohol is used as the solvent to drive the reaction to completion. masterorganicchemistry.com For pyridine carboxylic acids, the reaction can be catalyzed by forming an acid salt at the pyridine nitrogen, which promotes the esterification. google.comgoogle.com

Amide Formation: The synthesis of amides from this compound can be achieved by reacting it with an amine. This reaction typically requires an activating agent or coupling reagent to convert the carboxylic acid's hydroxyl group into a better leaving group. nih.gov Common coupling reagents include carbodiimides (like DCC or EDAC) and uronium salts (like HATU or HBTU). Alternatively, the carboxylic acid can first be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide. youtube.comkhanacademy.org Direct amide formation catalyzed by zirconium compounds has also been reported as an alternative to traditional coupling agents. rsc.org A three-component condensation of a pyridine N-oxide, a carboxylic acid, and an amine, driven by an organophosphorus catalyst, represents a modern approach to synthesizing 2-amidopyridines. nih.gov

| Common Derivatives of this compound | | | :--- | :--- | :--- | | Derivative | Reagents | Reaction Type | | Methyl/Ethyl Ester | Methanol/Ethanol (B145695), H₂SO₄ (cat.) | Fischer Esterification wikipedia.org | | Amide | Amine, Coupling Agent (e.g., HATU, DCC) | Amide Coupling nih.gov | | Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Halide Formation youtube.com | | Primary Amide | 1. SOCl₂ 2. Excess NH₃ | From Acid Chloride youtube.comkhanacademy.org |

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily converted to its corresponding esters through various methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). nih.govstackexchange.com The equilibrium of the reaction is typically driven towards the ester product by using an excess of the alcohol or by removing water as it forms, often with a Dean-Stark apparatus. nih.govstackexchange.com

The general process for preparing esters of pyridine carboxylic acids involves reacting the acid with an alcohol under reflux conditions. chemrxiv.orgnih.gov For instance, reacting this compound with methanol or ethanol in the presence of an acid catalyst yields the corresponding methyl or ethyl esters, respectively. organic-chemistry.orgwikipedia.org These esters, such as methyl 4-phenylpyridine-2-carboxylate and ethyl 4-phenylpyridine-2-carboxylate, are valuable intermediates in further synthetic applications. organic-chemistry.orgwikipedia.org

Table 1: Examples of Esterification Products

Starting Acid Alcohol Product Common Name of Product
This compound Methanol This compound methyl ester Methyl 4-phenylpicolinate
This compound Ethanol This compound ethyl ester Ethyl 4-phenylpicolinate wikipedia.org

Amidation Reactions for Diverse Derivatives

The conversion of the carboxylic acid moiety to an amide is a crucial transformation for generating diverse molecular derivatives. Direct reaction of a carboxylic acid with an amine is often challenging because the basic amine can deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. youtube.com To overcome this, coupling agents are employed. Dicyclohexylcarbodiimide (DCC) is a common reagent that activates the carboxylic acid by converting the hydroxyl group into a better leaving group, which can then be displaced by a primary or secondary amine to form the corresponding amide. youtube.com

Another modern approach involves using pentafluoropyridine (B1199360) (PFP) as a deoxyfluorination reagent to generate an acyl fluoride (B91410) in situ. This highly reactive intermediate readily reacts with an amine to form the amide bond under mild conditions. princeton.edu Additionally, trimethylaluminium can be an effective coupling reagent for the direct amidation of carboxylic acids with amines. youtube.com These methods allow for the synthesis of a wide array of amides from this compound, such as N-substituted 4-phenylpicolinamides.

Table 2: Amidation Strategies and Products

Reagent/Method Amine Product Class
DCC Coupling Primary Amine (R-NH₂) N-Alkyl/Aryl-4-phenylpicolinamide
PFP (in situ acyl fluoride) Secondary Amine (R₂NH) N,N-Dialkyl/Aryl-4-phenylpicolinamide princeton.edu
Trimethylaluminium Primary or Secondary Amine N-Substituted 4-phenylpicolinamide (B8592134) youtube.com

Coupling Reactions for Expanded Molecular Architectures

The this compound scaffold is an excellent building block for creating larger, more complex molecular architectures. The pyridine and phenyl rings can participate in various cross-coupling reactions, while the carboxylate and pyridine nitrogen atoms can act as ligands for metal ions, forming coordination polymers. vaia.com

Molecules with similar bipyridine carboxylate structures are known to react with transition metals like zinc and manganese to form metal-containing building blocks. vaia.com These blocks can then be used to assemble mixed-metal framework materials. vaia.com By analogy, this compound can be used to create sophisticated supramolecular structures and coordination polymers, where the molecule acts as a linker between metal centers, leading to expanded and functional architectures.

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 (ortho) and C-4 (para) positions. stackexchange.comyoutube.com An attacking nucleophile at these positions generates a high-energy anionic intermediate (a Meisenheimer complex) where the negative charge can be delocalized onto the ring nitrogen, providing significant stabilization. stackexchange.comquimicaorganica.org

In this compound, the carboxylic acid group is at the activated C-2 position. While the carboxylic acid itself is not a leaving group, if a good leaving group (such as a halide) were present at the C-2 or C-6 position, it could be displaced by a strong nucleophile. For example, 2-chloropyridines readily react with nucleophiles like amines or methoxide (B1231860) to yield the substituted product via an addition-elimination mechanism. youtube.comnih.gov The Chichibabin reaction, which involves reacting pyridine with a powerful nucleophile like sodium amide (NaNH₂) to introduce an amino group, also preferentially occurs at the C-2 and C-6 positions. youtube.com

Oxidation Reactions Affecting Substituents

The this compound molecule has two main sites susceptible to oxidation: the pyridine nitrogen and the phenyl substituent.

N-Oxidation of the Pyridine Ring : The nitrogen atom in the pyridine ring can be readily oxidized to an N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net This transformation alters the electronic properties of the ring, making it more reactive towards certain types of substitutions.

Oxidation of the Phenyl Ring : The phenyl group can be viewed as a masked carboxylic acid equivalent. An inexpensive and effective protocol using a Cobalt(II)-Oxone catalytic system has been shown to selectively convert phenyl rings into carboxylic acid groups. In a study using 2-phenylpyridine (B120327) as a substrate, the phenyl ring was oxidatively degraded to form 2-picolinic acid. Applying this methodology to this compound would be expected to oxidize the C-4 phenyl group, potentially yielding pyridine-2,4-dicarboxylic acid.

Chemo- and Regioselective Synthesis Strategies

Modern synthetic methods allow for highly selective functionalization of specific C-H bonds, enabling precise molecular editing.

Strategies for Selective C-H Difluoroalkylation

The introduction of a difluoromethyl (CF₂H) group into heterocyclic compounds is of great interest in medicinal and agricultural chemistry due to the unique properties it imparts. nih.gov Direct C-H difluoromethylation of pyridines has emerged as a powerful strategy. Recent research has demonstrated methods for the highly regioselective C-H functionalization of pyridine derivatives.

For 2-phenylpyridine derivatives, photocatalytic methods have been developed that show excellent selectivity for C-4 difluoromethylation. chemrxiv.org These reactions often proceed via the formation of an N-amidopyridinium salt, which then undergoes a light-driven reaction with a difluoromethyl source. chemrxiv.org Other strategies achieve switchable regioselectivity; by altering reaction conditions (e.g., acidic vs. basic), one can direct functionalization to different positions on the pyridine ring. These advanced, often photocatalytic, methods could be applied to this compound to selectively install a difluoromethyl group on the pyridine ring, most likely at the C-4 or C-6 position, to generate novel and potentially valuable derivatives. nih.govchemrxiv.org

Stereoselective Synthesis of Related Pyridine Derivatives

While direct stereoselective synthesis of this compound is a specialized area, broader advancements in the asymmetric synthesis of related chiral pyridine derivatives provide valuable insights and potential strategies. These methodologies often focus on the enantioselective functionalization of the pyridine ring or the construction of the ring itself in a stereocontrolled manner.

One notable approach involves the asymmetric dearomatization of pyridines, which allows for the introduction of stereocenters and subsequent functionalization. For instance, a highly enantioselective nucleophilic 1,4-dearomatization of heteroarenes has been reported, catalyzed by a chiral copper hydride complex. acs.orgnih.govnih.govresearchgate.net This method facilitates the C-C bond-forming dearomatization of pyridines under mild conditions without the need for pre-activation of the heterocycle or pre-formation of the nucleophile. acs.orgnih.govnih.govresearchgate.net Although this has been demonstrated for a range of C3-substituted pyridines, its application to C4-substituted pyridines has been more limited. acs.orgnih.gov

Another powerful strategy is the use of chiral organocatalysts. For example, chiral 4-aryl-pyridine-N-oxide nucleophilic organocatalysts have been designed and successfully applied in the acylative dynamic kinetic resolution of various substrates. acs.orgacs.org This approach overcomes previous limitations by allowing for structural diversity at the C-4 position of the pyridine ring, which is crucial for the synthesis of analogues of this compound. acs.orgacs.org Mechanistic studies have shown that the N-oxide group is essential for both the catalytic activity and the induction of chirality. acs.org

Furthermore, asymmetric Michael/hemiketalization/amination reactions catalyzed by quinine-derived urea (B33335) catalysts have been developed to produce chiral polycyclic 1,4-dihydropyridines. researchgate.net These intermediates can then undergo oxidative aromatization to yield axially chiral 4-arylpyridines with high enantioselectivity. researchgate.net This two-step process provides a viable route to enantioenriched 4-arylpyridine scaffolds.

The following table summarizes key aspects of these stereoselective methodologies:

MethodologyCatalyst/ReagentKey TransformationProductsEnantioselectivity (ee)
Asymmetric DearomatizationChiral Copper Hydride Complex1,4-Dearomatization of pyridinesEnantioenriched 1,4-dihydropyridines and piperidinesNot specified in detail for 4-arylpyridines
Nucleophilic OrganocatalysisChiral 4-Aryl-Pyridine-N-OxideAcylative dynamic kinetic resolution2,5-Disubstituted tetrazole hemiaminal estersUp to 99%
Organocatalytic CascadeQuinine-derived Urea CatalystMichael/hemiketalization/aminationChiral polycyclic 1,4-dihydropyridinesUp to 99%
Oxidative Aromatization(Not specified)Aromatization of 1,4-dihydropyridinesAxially chiral 4-arylpyridinesUp to 95%

These research findings highlight the progress in creating chiral pyridine-containing molecules. While a direct, optimized stereoselective synthesis for this compound itself is not extensively documented in the provided search results, the principles and catalysts from these related studies offer a strong foundation for the future development of such specific and valuable synthetic routes. The ability to control the stereochemistry at different positions of the pyridine ring through various catalytic systems opens up avenues for producing a wide range of chiral derivatives with potential applications in diverse scientific fields.

Iii. Coordination Chemistry and Supramolecular Assemblies

4-Phenylpyridine-2-carboxylic Acid as a Ligand

The ligating behavior of this compound is characterized by its ability to form stable complexes with a range of metal ions. Its coordination is primarily facilitated through the pyridine (B92270) nitrogen and the carboxylate oxygen atoms.

In many instances, this compound functions as a bidentate chelating ligand. This typically involves the coordination of the metal center to the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group, forming a stable five-membered ring. This chelation is a common coordination mode for 2-substituted pyridine-carboxylic acids.

While less common, tridentate coordination modes for ligands containing a single pyridine and a single carboxylate group are possible, often involving bridging between metal centers or interaction with other parts of the ligand framework. For this compound, a tridentate mode could theoretically involve the pyridine nitrogen and both oxygen atoms of the carboxylate group, or potentially involve the phenyl ring in more complex bonding scenarios, although such modes are not prominently documented.

The interaction of pyridine-based carboxylic acid ligands with transition metal ions is a widely studied area. These metals, with their varied coordination preferences and d-electron counts, can form a diverse array of architectures, from discrete molecules to extended coordination polymers. For instance, related pyridine-carboxylic acid ligands have been shown to form complexes with a variety of transition metals, including Cu(II), Co(II), Zn(II), Ni(II), Cd(II), and Mn(II). These complexes exhibit a range of geometries, such as distorted octahedral and tetrahedral configurations. For example, studies on similar ligands have reported the formation of polymeric frameworks with Cd(II), Cu(II), Co(II), Mn(II), and Ni(II) ions under hydro(solvo)thermal conditions. mdpi.com The specific coordination of this compound with these metals would lead to complexes with unique structural and potentially functional properties.

The coordination chemistry of lanthanide ions with organic ligands is of particular interest due to the unique photoluminescent and magnetic properties of the resulting complexes. Aromatic carboxylic acid ligands are known to be effective "antenna" ligands, absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. While specific studies on this compound with gadolinium(III) are not extensively detailed in available literature, the coordination of similar pyridine-carboxylic acid derivatives with other lanthanide ions like Eu(III) and Tb(III) has been reported, resulting in luminescent frameworks. rsc.org The coordination typically involves the carboxylate group, which can bridge multiple lanthanide centers.

Structural Characterization of Metal Complexes and Coordination Polymers

The definitive determination of the structure of coordination complexes and polymers relies heavily on single-crystal X-ray diffraction analysis.

Below is a table summarizing the coordination behavior of related pyridine carboxylic acid ligands with various metal ions, which provides a predictive framework for the potential coordination chemistry of this compound.

Metal IonTypical Coordination NumberCommon GeometriesReference Complex Type
Cu(II) 4, 5, 6Square Planar, Square Pyramidal, Distorted OctahedralMononuclear or Polymeric
Co(II) 4, 6Tetrahedral, OctahedralPolymeric Frameworks mdpi.com
Zn(II) 4, 5, 6Tetrahedral, Trigonal Bipyramidal, OctahedralTetrahedral Complexes rsc.org
Ni(II) 4, 6Square Planar, OctahedralPolymeric Frameworks mdpi.com
Cd(II) 6, 7, 8Octahedral, Pentagonal BipyramidalPolymeric Frameworks mdpi.com
Mn(II) 5, 6Trigonal Bipyramidal, OctahedralPolymeric Frameworks mdpi.com
Gd(III) 8, 9Square Antiprismatic, Tricapped Trigonal PrismaticLuminescent Frameworks rsc.org

Spectroscopic Characterization of Complexes (e.g., IR Spectroscopy)

Infrared (IR) spectroscopy is a fundamental tool for confirming the coordination of this compound to metal centers. The IR spectrum of the free ligand is characterized by specific vibrational bands corresponding to its functional groups. Upon complexation, notable shifts in these bands provide direct evidence of coordination.

The most significant changes are observed in the regions of the carboxylate and pyridine groups. The O–H bond of the carboxylic acid group presents a very broad absorption in the 2500–3300 cm⁻¹ range in the free ligand. mdpi.com The carbonyl C=O stretch typically appears between 1710 and 1760 cm⁻¹. mdpi.com Upon deprotonation and coordination of the carboxylate group to a metal ion, the strong C=O stretching vibration shifts. For instance, in various metal complexes, this band can shift to lower frequencies, indicating the formation of metal-carboxylate bonds. nih.govresearchgate.net This is because the coordination to the metal center weakens the C=O double bond character.

Furthermore, vibrations associated with the pyridine ring are also affected. The C=N and C=C stretching vibrations within the pyridine ring, typically observed in the 1400-1600 cm⁻¹ region, often shift to higher frequencies upon coordination of the pyridine nitrogen atom to the metal center. acs.org The presence of new, weaker absorption bands at lower frequencies (typically below 500 cm⁻¹) can be attributed to the formation of new metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, providing further evidence of successful complex formation. nih.govresearchgate.net

Investigation of Coordination Geometries (e.g., Octahedral, Distorted Octahedral)

The this compound ligand is versatile, capable of adopting various coordination modes which, in conjunction with the preferred coordination number of the metal ion, dictate the resulting geometry of the complex. The ligand typically acts as a bidentate chelating agent, coordinating to a metal center through the nitrogen atom of the pyridine ring and one oxygen atom of the deprotonated carboxylate group. This chelation forms a stable five-membered ring.

For many transition metals, this coordination contributes to the formation of six-coordinate complexes, which commonly adopt an octahedral or, more frequently, a distorted octahedral geometry. For example, in a 2D coordination polymer involving nickel(II), the Ni(II) center exhibits a distorted octahedral {NiN₂O₄} geometry. researchgate.net This geometry is established by coordination with four oxygen atoms and one nitrogen atom from different ligand molecules, along with a nitrogen from an auxiliary ligand. researchgate.net Similarly, a Mn(III) complex with a related pyridine-dicarboxylic acid ligand also features a six-coordinate Mn(III) ion in a distorted octahedral environment. mdpi.com

The distortion from a perfect octahedral geometry arises from the rigid nature of the ligand, the constraints of the chelate ring, and the influence of other coordinated ligands or crystal packing forces. The specific coordination environment is thus a result of a complex interplay between the electronic properties of the metal ion and the steric and electronic characteristics of the this compound ligand and any other ligands present.

Factors Influencing Coordination Polymer Structure and Topology

The self-assembly process that leads to the formation of coordination polymers from this compound is sensitive to several synthetic parameters. These factors can be systematically varied to direct the final structure, dimensionality, and properties of the resulting material. ukm.my

Role of Auxiliary Ligands (e.g., 1,10-phenanthroline (B135089), 4,4'-bipyridine)

Auxiliary ligands, also known as coligands, play a crucial role in the construction of coordination polymers. These are typically nitrogen-based organic molecules like 1,10-phenanthroline (phen) or 4,4'-bipyridine (B149096) (bpy) that are added to the reaction mixture. researchgate.net Their presence can significantly alter the final architecture of the assembly. researchgate.net

Auxiliary ligands can influence the structure in several ways:

  • Dimensionality: The length and flexibility of an auxiliary ligand can impact the dimensionality of the resulting polymer. For instance, using different bipyridine-based ligands has been shown to produce either a 1D chain or a 2D network structure.
  • Topology: By occupying some of the metal's coordination sites, these ligands can prevent the primary ligand from fully saturating the coordination sphere, thereby directing the connectivity and overall network topology.
  • Crystallization: In some cases, the presence of a coligand is essential for the crystallization of the coordination polymer. researchgate.net
  • The table below illustrates how different auxiliary ligands can result in varied structural outcomes for metal complexes formed with a similar pyridine-dicarboxylic acid ligand. researchgate.net

    Influence of Auxiliary Ligands on Coordination Polymer Formation

    Compound FormulaAuxiliary LigandResulting Dimensionality
    [Mn(μ₄-pdba)(H₂O)]ₙNone (water acts as ligand)2D
    {[Co(μ₃-pdba)(phen)]·2H₂O}ₙ1,10-phenanthroline (phen)1D
    {[Cu₂(μ₃-pdba)₂(bipy)]·2H₂O}ₙ4,4'-bipyridine (bipy)3D
    [Co₂(μ₃-pdba)(μ-Hbiim)₂(Hbiim)]ₙ2,2'-biimidazole (H₂biim)2D

    Data derived from a study on 4,4'-(Pyridine-3,5-diyl)dibenzoic acid (H₂pdba), a related pyridine-dicarboxylic acid linker. researchgate.net

    Effect of Metal Node Type

    The choice of the metal ion is a fundamental determinant of the final structure of a coordination polymer. Different metal ions have distinct properties that influence the assembly process:

  • Coordination Preference: Metal ions vary in their preferred coordination number (e.g., 4, 5, 6) and geometry (e.g., tetrahedral, square planar, octahedral).
  • Ionic Radius: The size of the metal ion affects the bond lengths and angles within the coordination sphere.
  • Oxidation State: The charge of the metal ion influences the electrostatic interactions within the framework.
  • By using the same ligand system but varying the metal salt (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II)), a family of structurally diverse, or in some cases isostructural, coordination polymers can be synthesized. researchgate.net For example, using a pyridine-dicarboxylate linker, Co(II) and Ni(II) can form isostructural 1D chains with 1,10-phenanthroline, while Cu(II) with 4,4'-bipyridine forms a 3D framework. researchgate.net This demonstrates that the identity of the metal node is a powerful tool for tuning the structure and, consequently, the properties of the material.

    Stoichiometry and Molar Ratio of Reagents

    The molar ratio of the reactants—the metal salt, the primary ligand (this compound), and any auxiliary ligands—is a critical parameter that can dictate the final product. nih.govmdpi.com Changing the stoichiometry can lead to the formation of different phases or entirely different crystal structures. For example, in the synthesis of a manganese(III) polymer with a related ligand system, a specific molar ratio of 1:2:4 (metal:dicarboxylic acid:bipyridine) was employed to obtain the desired product. mdpi.com

    Studies on other systems have shown that reacting a ligand with 1 equivalent of a metal salt may produce a discrete dimeric complex, while using 2 equivalents of the same metal salt can result in a 1D coordination polymer. nih.gov This highlights that the reactant ratio directly influences the connectivity of the resulting framework by controlling the availability of the constituent building blocks during the self-assembly process.

    Effect of Molar Ratio on Product Formation

    Metal:Ligand Molar RatioSolvent SystemResulting StructureReference System
    1:1 (Ag⁺:L)CH₂Cl₂/CH₃OH/CH₃CNDiscrete DimerAg(I) complexes with a tetra-armed cyclen ligand nih.gov
    2:1 (Ag⁺:L)CH₂Cl₂/CH₃OH/CH₃CN1D Coordination Polymer
    1:2:4 (Mn²⁺:dc:bpy)Water1D Polymeric ChainMn(III) complex with pyridine-2,3-dicarboxylic acid (dc) and 4,4'-bipyridine (bpy) mdpi.com

    Reaction Temperature and Hydrothermal Conditions

    The reaction temperature and the use of solvothermal or hydrothermal methods are significant factors in the synthesis of coordination polymers. ukm.my Hydrothermal synthesis, which involves carrying out the reaction in water in a sealed vessel (autoclave) at temperatures above its boiling point, is a common technique for growing high-quality single crystals of coordination polymers. acs.orgukm.my

    Temperature affects several aspects of the synthesis:

  • Kinetics and Thermodynamics: Higher temperatures can provide the necessary activation energy to overcome kinetic barriers, allowing the system to reach a thermodynamically more stable product. Conversely, different temperatures can favor the formation of different kinetic products. For example, two distinct cobalt-based 3D frameworks were synthesized from the same reaction mixture simply by changing the temperature from 80 °C to 120 °C. ukm.my
  • Ligand Flexibility and Reactivity: Increased temperature can influence the conformation and reactivity of the organic ligands.
  • Solubility: The solubility of the reactants is temperature-dependent, which can affect the nucleation and growth of crystals.
  • Hydrothermal conditions, typically involving temperatures between 80 °C and 210 °C for several days, can lead to the formation of unique, metastable structures that are not accessible through conventional solution chemistry at ambient pressure. ukm.my The temperature can also induce dynamic structural changes, such as the reversible removal of guest or coordinated solvent molecules from a framework.

    Impact of Solvent Systems on Assembly

    The solvent system employed during the synthesis of supramolecular assemblies and coordination polymers plays a critical role in determining the final structure. The choice of solvent can dramatically influence the assembly process through various mechanisms, including polarity effects, coordination competition, and hydrogen bonding interactions. researchgate.net

    The polarity of the solvent is a major factor; a shift from a haloalkane solvent like chloroform (B151607) to an aromatic one such as benzene (B151609) can lead to thermodynamic differences in supramolecular recognition, with association constants varying by orders of magnitude. researchgate.net This is because solvents can affect the reactivity and physicochemical properties of the compounds in solution. researchgate.net In the context of MOF synthesis, the solvent can directly impact the resulting framework's dimensionality. For instance, the use of different solvents, such as N,N'-dimethylformamide (DMF) versus aqueous media, has been shown to produce distinct 1D, 2D, or 3D structural features in frameworks built from similar components. rsc.orgresearchgate.net

    Furthermore, solvent molecules can act as temporary templates or even become incorporated into the final structure as ligands or guest molecules. This cooperative influence of the solvent is crucial for the construction of specific supramolecular nanostructures. researchgate.net The ability of a solvent to form hydrogen bonds or to coordinate with the metal centers can compete with the primary ligands, thereby guiding the self-assembly process toward a particular structural outcome.

    Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

    Coordination polymers (CPs) are multidimensional crystalline materials formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). kashanu.ac.ir Metal-Organic Frameworks (MOFs) are a prominent subclass of CPs characterized by their porous nature. The field has seen significant development due to the diverse and aesthetically pleasing structures produced, as well as their extensive potential applications in areas like gas storage, catalysis, and sensing. kashanu.ac.irresearchgate.net

    Ligands containing both aromatic carboxylic acids and heterocyclic nitrogen-donors, such as this compound, are particularly effective in forming MOFs. The carboxylate groups offer versatile coordination modes, while the nitrogen atoms on the pyridine ring provide well-defined directional bonding, helping to create predictable and controlled open frameworks. kashanu.ac.ir The combination of these functional groups within a single linker allows for the construction of robust and functional materials with varied dimensionalities, from simple 1D chains to complex 3D networks. kashanu.ac.irresearchgate.net

    Design Principles for MOFs and CPs with Phenylpyridine Cores

    The rational design of MOFs and CPs using linkers like this compound relies on several key principles that guide the assembly of desired structures and functionalities.

    Use of Ancillary Ligands : The introduction of secondary or co-ligands (also called crystallization mediators) can modify the coordination sphere of the metal ion and influence the final architecture. nih.govacs.org For example, N-donor ligands like 4,4′-bipyridine are often used as pillars to extend lower-dimensional structures into 3D frameworks. rsc.orgresearchgate.net

    Topology-Guided Synthesis : A key strategy involves targeting a specific network topology. By understanding the geometry of the metal node and the connectivity of the linker, it is possible to predict and synthesize MOFs with desired topologies, such as the highly connected ftw-a network, which can result in robust materials with large pores. acs.org Increasing the connectivity of both the organic linker and the inorganic cluster is a strategy to enhance the stability of the resulting MOF. acs.org

    Reaction Conditions : Factors such as solvent, temperature, and pH are critical variables. As discussed, solvents can template the structure or compete for coordination sites. rsc.orgresearchgate.net Temperature can affect the kinetics and thermodynamics of the crystallization process, leading to different phases.

    Functional Group Incorporation : Designing linkers with uncoordinated functional groups, such as free carboxylic acid groups, allows for post-synthetic modification. rsc.orgresearchgate.net This enables the tuning of the framework's properties for specific applications like targeted metal capture or dye adsorption. rsc.org

    Structural Diversity and Dimensionality (0D, 1D, 2D, 3D)

    The combination of metal ions with pyridine-carboxylic acid linkers like this compound leads to a remarkable structural diversity, spanning all dimensionalities. The final dimensionality is a result of the interplay between the coordination preferences of the metal ion, the binding modes of the linker, and the synthesis conditions. rsc.orgresearchgate.netkashanu.ac.ir

    0D Assemblies : These are discrete, molecular complexes, typically involving a central metal ion coordinated by one or more organic ligands. While not extended networks, they are the fundamental building blocks for higher-dimensional structures.

    1D Assemblies : These take the form of coordination chains. For example, the reaction of metal nitrates with terphenyl dicarboxylic acids in certain solvents can result in the formation of 1D chains. nih.gov

    2D Assemblies : These are layered structures. The use of linkers like 4,4′-(pyridine-3,5-diyl)dibenzoic acid with various transition metals has yielded a range of 2D coordination polymers. nih.govacs.org Similarly, curved dicarboxylic acids have been used to create interesting 2D structures, including lattice and tube-based networks. rsc.org

    3D Assemblies : These are fully extended frameworks. The use of pillaring co-ligands can connect 2D layers into 3D structures. kashanu.ac.ir Many MOFs based on ligands related to phenylpyridine carboxylic acids exhibit complex 3D architectures, which can be interpenetrated. researchgate.netrsc.org

    The following table summarizes examples of how different components and conditions can lead to varied structural dimensionalities in related systems.

    Metal Ion(s)Ligand(s)DimensionalityReference(s)
    Cd(II), Mn(II), Zn(II)1,3-Adamantanediacetic acid, 4,4′-Bipyridine1D, 2D, 3D rsc.orgresearchgate.net
    Cu(II), Mn(II), La(III), Pr(III)4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine2D, 3D researchgate.net
    Mn(II), Co(II), Ni(II), Cu(II)4,4′-(Pyridine-3,5-diyl)dibenzoic acid, various co-ligands2D nih.govacs.org
    Co(II), Zn(II), Cu(II), Ag(I)2,6-Diphenyl-1,4-dibenzoic acid1D, 2D nih.gov
    Co(II), Cu(II), Zn(II), Cd(II)N-phenyl-N′-phenylbicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxdiimide dicarboxylic acid2D, 3D rsc.org

    Topologies of Metal-Organic Networks

    The topology of a MOF describes the underlying connectivity of its network, abstracting the specific chemical details to a simplified net of nodes and linkers. The analysis of network topology is a powerful tool for classifying, understanding, and designing new MOFs. Different combinations of metal nodes and organic linkers can give rise to a variety of well-defined topologies. nih.gov

    For example, MOFs synthesized from a simple pyrimidine-5-carboxylate ligand with different metal ions exhibit distinct topologies such as body-centered-cubic (bcc ), rutile (rtl ), and an interpenetrated niobium oxide (nbo ) structure. nih.gov In other systems using 1,3,5-benzenetricarboxylic acid and 4,4′-dipyridyl, topologies such as hcb , hxl , and sql have been observed. rsc.orgresearchgate.net

    Frameworks built from furan-2,5-dicarboxylic acid have been shown to form nets with pcu , 3,10T9 , and tfz-d topologies. acs.org The highly stable porphyrinic zirconium MOFs can adopt the ftw-a topology, which is known for its high connectivity and robustness. acs.org The specific topology of a MOF influences its key properties, including pore size, shape, and surface area, which are critical for applications like gas sorption. For instance, a MOF with a pcu topology and straight one-dimensional channels showed highly selective sorption for CO2 over other gases like N2, Ar, O2, H2, and CH4. nih.gov

    The following table lists some common network topologies found in MOFs constructed from ligands with similar functionalities to this compound.

    Topology SymbolTopology Name/DescriptionLigand/System ExampleReference(s)
    pcu Primitive Cubic UnitFuran-2,5-dicarboxylic acid / Porphyrinic MOFs acs.org
    nbo Niobium OxidePyrimidine-5-carboxylate nih.gov
    rtl RutilePyrimidine-5-carboxylate nih.gov
    sql Square Lattice1,3,5-Benzenetricarboxylic acid / 4,4′-dipyridyl rsc.orgresearchgate.net
    hcb Honeycomb (Hexagonal) Lattice1,3,5-Benzenetricarboxylic acid / 4,4′-dipyridyl rsc.orgresearchgate.net
    ftw-a -Porphyrinic Zirconium MOFs acs.org
    tfz-d -Furan-2,5-dicarboxylic acid acs.org

    Iv. Medicinal Chemistry and Biological Activity

    Pharmacological Activities of 4-Phenylpyridine-2-carboxylic Acid Derivatives

    Derivatives of this compound represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. The unique structural arrangement of the phenyl and pyridine (B92270) rings, coupled with the carboxylic acid moiety, allows for diverse chemical modifications, leading to compounds with significant therapeutic potential across various disease areas. Researchers have explored this chemical space to develop agents with anti-inflammatory, antimicrobial, anticancer, antioxidant, neurotropic, and enzyme-inhibiting properties.

    Derivatives of pyridine carboxylic acid are recognized for their potential to mitigate inflammatory processes. Studies on related heterocyclic structures, such as pyridine-4-one and imidazo[1,2-a]pyridine-2-carboxylic acid, have demonstrated significant anti-inflammatory activity in preclinical models. For instance, certain 3-hydroxy-pyridine-4-one derivatives have shown potent effects in carrageenan-induced paw edema and croton oil-induced ear edema tests. nih.gov One derivative, featuring a benzyl group substitution, exhibited particularly high potency, inhibiting carrageenan-induced paw edema by 67% at a 20 mg/kg dose. nih.gov

    Similarly, derivatives of imidazo[1,2-a]pyridine-2-carboxylic acid effectively inhibited edema produced by carrageenan, with some compounds showing greater efficacy than the standard drug indomethacin. researchgate.net These compounds were also noted for being safer for the gastric mucosa. researchgate.net The mechanism for these pyridine-based compounds is often linked to the inhibition of key inflammatory enzymes like cyclooxygenase (COX). researchgate.net While direct studies on this compound are less common, the consistent anti-inflammatory potential observed in structurally similar pyridine derivatives suggests this scaffold is a promising candidate for the development of new anti-inflammatory agents. researchgate.netnih.gov

    Table 1: Anti-inflammatory Activity of Selected Pyridine Derivatives

    Compound Class Model Result Reference
    3-Hydroxy-Pyridine-4-One Derivative (Compound A) Carrageenan-induced rat paw edema 67% inhibition at 20 mg/kg nih.gov
    Imidazo[1,2-a]pyridine-2-carboxylic acid (Compound 2) Carrageenan-induced rat paw edema More efficient inhibition than indomethacin researchgate.net
    Imidazo[1,2-a]pyridine (B132010) Derivative (Compound 5) Carrageenan-induced rat paw edema More efficient inhibition than indomethacin researchgate.net
    Imidazo[1,2-a]pyridine Derivative (Compound 5) Granuloma model (chronic) Active researchgate.net

    The pyridine nucleus is a core component of many compounds exhibiting a broad spectrum of antimicrobial activities. nih.gov Derivatives of 2-phenyl-quinoline-4-carboxylic acid, a structurally related class of compounds, have been synthesized and evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

    Research has shown that these derivatives display notable activity against strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. mdpi.com For example, specific compounds in a synthesized series demonstrated significant inhibition against S. aureus with a Minimum Inhibitory Concentration (MIC) value of 64 μg/mL, and against E. coli with an MIC of 128 μg/mL. mdpi.commdpi.com Structural modifications, such as the introduction of amino substituents, have been shown to enhance this antibacterial activity compared to the parent compound. mdpi.commdpi.com

    Furthermore, other pyridine derivatives have been investigated for their activity against drug-resistant strains. N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been tested against extended-spectrum β-lactamase (ESBL) producing E. coli, with certain compounds showing promising zones of inhibition. sigmaaldrich.com The versatility of the pyridine carboxylic acid scaffold also extends to antifungal and antiviral applications, making it a valuable pharmacophore in the development of new antimicrobial agents. nih.gov

    Table 2: Antibacterial Activity of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

    Compound ID Bacterial Strain MIC (μg/mL) Reference
    5a4 Staphylococcus aureus 64 mdpi.commdpi.com
    5a7 Escherichia coli 128 mdpi.commdpi.com

    Phenyl-pyridine-2-carboxylic acid derivatives have emerged as a promising class of compounds in cancer research. A notable example, Ro 41-4439, was identified through a cell-based screening approach and demonstrated low micromolar antiproliferative activity and cytotoxicity across a wide range of human cancer cell lines. nih.gov This compound exhibited more than 10-fold selectivity for cancer cells over proliferating normal human cells. nih.gov Its mechanism of action involves arresting the cell cycle in the mitotic phase, which subsequently leads to apoptosis. nih.gov In preclinical studies using nude mice with established mammary tumor xenografts (MDA-MB-435), treatment with well-tolerated doses of Ro 41-4439 resulted in a 73% inhibition of tumor growth over a four-week period. nih.gov

    Closely related structures, such as 4-phenyl-2-quinolone (4-PQ) derivatives, also show significant anticancer potential. These compounds are considered a new generation of apoptosis stimulators. researchgate.net One derivative, 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one, displayed excellent anticancer activity with IC₅₀ values of 0.32 μM against the COLO205 colon cancer cell line and 0.89 μM against the H460 lung cancer cell line. researchgate.net

    Table 3: Anticancer Activity of Phenyl-Pyridine and Phenyl-Quinolone Derivatives

    Compound Cell Line Activity Value Reference
    Ro 41-4439 Various human cancer cells Antiproliferative Low micromolar nih.gov
    Ro 41-4439 MDA-MB-435 (in vivo) Tumor growth inhibition 73% nih.gov
    6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one (22) COLO205 (colon) IC₅₀ 0.32 μM researchgate.net
    6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one (22) H460 (lung) IC₅₀ 0.89 μM researchgate.net
    4-(2′,4′-dimethoxyphenyl)-5,7-dimethoxy quinolin-2(1H)-one (27) COLO205 (colon) IC₅₀ 7.85 μM researchgate.net

    Derivatives of pyridine carboxylic acids have been investigated for their ability to counteract oxidative stress. The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods.

    For example, a study on 3-substituted phenyl-1-(pyridine-4-carbonyl)-1H-pyrazole-4-carboxylic acid derivatives reported significant scavenging activity in both DPPH and ABTS assays. Similarly, research on novel thiazolo[4,5-b]pyridine derivatives demonstrated their effectiveness as antioxidants by evaluating their ability to scavenge DPPH radicals. biointerfaceresearch.com A supramolecular copper(II) complex derived from pyridine-2,6-dicarboxylic acid also showed considerable inhibition of DPPH radical scavenging, with an IC₅₀ value of 33.9 ± 1.39 μM, which was more potent than the standard antioxidants ascorbic acid (IC₅₀ 40.5 ± 1.2 μM) and butylated hydroxyanisole (BHA) (IC₅₀ 44.6 ± 0.67 μM). acs.org These findings highlight the potential of the pyridine carboxylic acid scaffold in developing compounds to combat diseases associated with oxidative stress.

    Table 4: Antioxidant Activity of Pyridine Carboxylic Acid Derivatives

    Compound Type Assay Activity (IC₅₀) Reference
    Copper (II) complex of Pyridine-2,6-dicarboxylic acid DPPH Radical Scavenging 33.9 ± 1.39 μM acs.org
    Thiazolo[4,5-b]pyridine derivatives DPPH Radical Scavenging Activity demonstrated biointerfaceresearch.com
    Phenyl-pyrazole-carboxylic acid derivatives DPPH and ABTS Significant scavenging activity

    Functionally substituted pyridines, including derivatives of 4-phenylpyridine-3-carboxylic acid, are known to possess neurotropic activity. nih.govnih.gov Research into a series of these derivatives has identified several compounds with notable anticonvulsant effects against seizures induced by corazole (pentylenetetrazole). nih.gov

    These active compounds also function as psychological sedatives. nih.gov Interestingly, unlike the tranquilizer diazepam, these pyridine derivatives were found to be inactive as central myorelaxants at the doses where they exhibited anticonvulsant activity. nih.gov This separation of anticonvulsant/sedative effects from muscle relaxant properties suggests a more specific mechanism of action and a potentially favorable profile for therapeutic development. The neurotropic properties of these compounds underscore the importance of the pyridine scaffold in designing agents that act on the central nervous system. nih.govnih.gov

    The pyridine carboxylic acid framework is a key structural motif in the design of various enzyme inhibitors. Derivatives have shown inhibitory activity against a wide range of biological targets. For instance, pyridine-pyrazole derivatives have been found to effectively inhibit acetylcholinesterase, an enzyme relevant to Alzheimer's disease. Other substituted pyridine derivatives have been identified as multifunctional inhibitors, targeting enzymes such as LD transpeptidase, heme oxygenase, and PPAR gamma.

    In the field of oncology, the closely related 2-phenylquinoline-4-carboxylic acid scaffold has been instrumental in developing inhibitors of histone deacetylases (HDACs). One such derivative, D28, was identified as a selective inhibitor of HDAC3. Further modifications of this quinoline (B57606) structure led to the discovery of potent and selective inhibitors of SIRT3, a class III HDAC. A compound designated P6 exhibited an IC₅₀ value of 7.2 µM for SIRT3, showing selectivity over SIRT1 (32.6 µM) and SIRT2 (33.5 µM). This capacity for potent and often selective enzyme inhibition makes this compound and its analogues a highly valuable scaffold for targeted drug discovery.

    Table 5: Enzyme Inhibition by Pyridine and Quinoline Carboxylic Acid Derivatives

    Compound Class / ID Target Enzyme Activity (IC₅₀) Reference
    Pyridine-pyrazole derivatives Acetylcholinesterase Effective inhibition
    2-Phenylquinoline-4-carboxylic acid derivative (D28) HDAC3 Selective inhibition
    2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) SIRT3 7.2 µM
    2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) SIRT1 32.6 µM
    2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) SIRT2 33.5 µM

    Potential as M1 Muscarinic Acetylcholine (B1216132) Receptor (M1 mAChR) Positive Allosteric Modulators (PAMs)

    Positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR) represent a promising therapeutic strategy for addressing cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. nih.govresearchgate.netnih.govacs.org The 4-phenylpyridine-2-one scaffold, a derivative of this compound, has been identified as a novel and distinct chemical starting point for the development of M1 mAChR PAMs. nih.gov

    These PAMs bind to a site on the receptor that is different from the binding site of the endogenous agonist, acetylcholine (ACh). mdpi.com This interaction enhances the receptor's response to ACh. nih.gov Studies have revealed that 4-phenylpyridine-2-one based PAMs can exhibit a range of activities, from being pure PAMs that only potentiate the effect of the natural agonist to also having intrinsic agonist activity themselves, a profile known as a PAM-agonist. researchgate.net

    One of the key advantages of this class of compounds is their high selectivity for the M1 mAChR over other muscarinic receptor subtypes. researchgate.netnih.gov This selectivity is crucial for minimizing off-target side effects. Research has shown that the most active compounds in the 4-phenylpyridin-2-one series demonstrate comparable binding affinity to the well-known M1 PAM, benzyl quinolone carboxylic acid (BQCA), but with significantly improved positive cooperativity with acetylcholine. researchgate.netnih.govacs.org

    The mechanism of action for these novel PAMs appears to be primarily through the modulation of the affinity of the agonist for the receptor. nih.gov The degree of potentiation has been observed to be greater with higher efficacy agonists. nih.gov This suggests that the allosteric modulation by these compounds is dependent on the efficiency of the stimulus-response coupling of the primary agonist. nih.gov

    Table 1: Activity Profile of 4-Phenylpyridin-2-one M1 mAChR PAMs

    Feature Description
    Mechanism Positive Allosteric Modulation (PAM) of the M1 muscarinic acetylcholine receptor.
    Binding Site Allosteric site, distinct from the acetylcholine binding site.
    Effect Enhances the receptor's response to acetylcholine.
    Activity Spectrum Ranges from pure PAMs to PAM-agonists with intrinsic efficacy.
    Selectivity High selectivity for M1 mAChR over other muscarinic subtypes.
    Cooperativity Markedly improved positive cooperativity with acetylcholine compared to reference compounds like BQCA.

    Structure-Activity Relationships (SAR) in Phenylpyridine-2-carboxylic Acid Analogues

    The biological activity of phenylpyridine-2-carboxylic acid analogues is significantly influenced by their chemical structure. Understanding these structure-activity relationships (SAR) is fundamental for the rational design of more potent and selective compounds.

    The type and position of substituents on both the phenyl and pyridine rings of the this compound scaffold play a critical role in determining the biological activity and potency of the analogues. mdpi.com For instance, in the context of M1 mAChR PAMs, modifications to the scaffold have led to a diverse range of activities, including compounds that are pure PAMs, those with both PAM and agonist activity, and allosteric agonists with minimal modulatory effects. acs.org

    Research on other pyridine derivatives has shown that the presence of specific functional groups can significantly impact their biological effects. mdpi.com For example, the introduction of electron-donating groups on the benzene (B151609) ring of certain phenylpyridine-carboxamides was found to be beneficial for their cytotoxic activity against cancer cell lines. mdpi.com Conversely, the presence of halogen atoms or bulky groups can sometimes lead to lower activity. mdpi.com The position of the aryl group is also a key determinant of activity. mdpi.com

    The bioavailability of a compound, which is its ability to be absorbed and distributed in the body to reach its target, is a critical factor for its therapeutic efficacy. nih.gov Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a key parameter that influences bioavailability. nih.gov For phenylpyridine-2-carboxylic acid analogues to be effective, particularly for targets within the central nervous system, they must be able to cross the blood-brain barrier.

    Increasing the lipophilicity of a molecule can enhance its ability to permeate biological membranes. nih.gov This can be achieved through various chemical modifications, such as the introduction of lipophilic functional groups. However, a balance must be maintained, as excessively high lipophilicity can lead to poor solubility, rapid metabolism, and increased toxicity. nih.gov The therapeutic efficacy of bioactive compounds is often dependent on achieving an optimal equilibrium between hydrophilicity and lipophilicity. nih.gov

    Molecular Mechanisms of Action and Target Engagement

    The biological effects of this compound and its derivatives are a result of their interaction with specific molecular targets, such as enzymes and receptors.

    Certain pyridine carboxylic acids, a class to which this compound belongs, are known to act as synthetic auxins and are used as herbicides. ucanr.edu Synthetic auxins mimic the action of the natural plant hormone auxin, which plays a crucial role in regulating plant growth and development. ucanr.edu

    The herbicidal action of synthetic auxins is not attributed to a single factor but rather to the disruption of multiple growth processes in susceptible plants. ucanr.edu A primary mode of action is believed to be the effect on cell wall plasticity and nucleic acid metabolism. ucanr.edu These compounds can also interfere with protein synthesis, cell division, and cell growth. ucanr.edu

    Studies on 2-pyridinecarboxylic acid analogs have shown that they can inhibit the germination of seeds and the growth of plant roots. nih.gov Furthermore, some of these compounds have demonstrated inhibitory activity against plant enzymes such as α-amylase and carboxypeptidase A. nih.gov

    By acting as synthetic auxins, this compound analogues can disrupt the delicate hormonal balance that governs plant growth. ucanr.edu This disruption leads to abnormal and uncontrolled growth, ultimately causing the death of the susceptible plant.

    The overstimulation of auxin-related signaling pathways can lead to a variety of detrimental effects, including abnormal shoot and root growth. ucanr.edu Synthetic auxins can also stimulate the production of ethylene, a plant hormone associated with stress and senescence, which can contribute to the characteristic symptoms of herbicide exposure. ucanr.edu The accumulation of these synthetic auxins within plant cells, often due to their different transport properties compared to natural auxin, leads to a sustained and toxic hormonal imbalance. nih.gov

    Inhibition of Specific Metabolic Pathways

    Derivatives of this compound have been identified as inhibitors of specific metabolic pathways, particularly those involved in cell cycle progression. Research has shown that certain phenyl-pyridine-2-carboxylic acid derivatives can induce cell cycle arrest, a critical mechanism for controlling cell proliferation.

    One such derivative, Ro 41-4439, was identified through a cell-based screening process designed to find compounds with selective cytotoxicity towards cancer cells over normal proliferating cells. nih.gov This compound demonstrated antiproliferative activity in the low micromolar range across a wide variety of human cancer cell lines. nih.gov The primary mechanism of its cytotoxicity is the arrest of cell cycle progression during mitosis, which subsequently leads to the induction of apoptosis, or programmed cell death. nih.gov In preclinical studies using nude mice with established mammary tumor xenografts, treatment with well-tolerated doses of this compound resulted in a 73% inhibition of tumor growth over a four-week period. nih.gov

    The inhibition of the cell cycle is a key strategy in cancer therapy, as it targets the rapid and uncontrolled division characteristic of tumor cells. By arresting cells in a specific phase, such as mitosis, these compounds prevent the successful completion of cell division, ultimately leading to cell death.

    Structurally related compounds, such as 2-phenylquinoline-4-carboxylic acid derivatives, have been investigated as inhibitors of other crucial enzymes involved in cellular metabolism and regulation. For instance, these compounds have been explored as histone deacetylase (HDAC) inhibitors. nih.gov HDACs are enzymes that play a significant role in regulating gene expression by removing acetyl groups from histone proteins. nih.gov The inhibition of specific HDAC isoforms is a promising therapeutic strategy in oncology. nih.gov

    Antiproliferative Activity of a Phenyl-Pyridine-2-Carboxylic Acid Derivative
    CompoundMechanism of ActionEffectIn Vivo Efficacy
    Ro 41-4439Arrest of cell cycle progression in mitosisInduction of apoptosis in cancer cells73% tumor growth inhibition in MDA-MB-435 xenografts

    Molecular Docking Studies and Protein Target Elucidation

    Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is instrumental in medicinal chemistry for elucidating the interaction between a ligand, such as a derivative of this compound, and its protein target at a molecular level. ajol.info

    For structurally related compounds like 4-phenyl-2-quinolone (4-PQ) derivatives, which have shown anticancer activities, molecular docking studies have been employed to understand their possible mechanism of action. mdpi.com These studies have successfully docked 4-PQ derivatives into the colchicine-binding site of the tubulin receptor. mdpi.com Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. Disruption of tubulin polymerization is a validated anticancer strategy.

    The docking analysis of these compounds revealed key interactions with amino acid residues within the colchicine-binding pocket. mdpi.com The predicted binding poses and calculated affinity values (binding energies) help to explain the structure-activity relationships observed in laboratory experiments. For example, specific substitutions on the phenyl and quinolone rings can lead to more favorable interactions, such as hydrogen bonds or hydrophobic contacts, resulting in higher binding affinity and greater biological activity. mdpi.comresearchgate.net

    These computational studies provide a rational basis for the observed biological effects and guide the design of new, more potent analogues. By identifying the specific protein target and the key binding interactions, molecular docking accelerates the process of drug discovery and lead optimization. nih.gov

    Example of Molecular Docking Results for a Related Compound
    Compound ClassIdentified Protein TargetBinding SitePredicted Binding Affinity (Example)Significance
    4-Phenyl-2-quinolone (4-PQ) derivativesTubulinColchicine-binding site-5.2 to -8.3 kcal/molExplains the potential mechanism for observed anticancer activity

    V. Materials Science and Catalytic Applications

    Catalytic Applications of 4-Phenylpyridine-2-carboxylic Acid Complexes

    Complexes incorporating this compound or its analogs have demonstrated significant catalytic activity in a variety of important chemical transformations. The interplay between the metal center and the ligand's electronic and steric properties is crucial for this activity.

    The conversion of carbon dioxide (CO₂) into valuable fuels like carbon monoxide (CO) and methane (B114726) (CH₄) using light energy is a key area of sustainable chemistry research. nih.gov Complexes of metals like rhenium, manganese, and ruthenium with polypyridine ligands are central to these efforts. nih.govresearchgate.net The typical mechanism involves a photosensitizer that absorbs light and transfers an electron to the catalyst, which then binds and reduces the CO₂ molecule. researchgate.net

    For instance, a gadolinium(III) coordination polymer using the related 6-phenylpyridine-2-carboxylic acid has been synthesized and characterized for its photocatalytic activity in CO₂ reduction. bcrec.id Lanthanide-based complexes, in general, have been shown to be effective catalysts for the photoreduction of CO₂ to CO. rsc.org Similarly, copper(I) photosensitizers paired with manganese(I) catalysts have achieved high quantum yields for producing CO and formic acid from CO₂. nih.gov The efficiency and selectivity of these systems often depend on the specific ligands, metal centers, and reaction conditions. nih.gov

    Table 1: Examples of Photocatalytic CO₂ Reduction Systems

    Catalyst/Photosensitizer System Product(s) Key Findings
    Gd(III) polymer with 6-phenylpyridine-2-carboxylic acid Not specified Demonstrates photocatalytic activity for CO₂ reduction. bcrec.id
    Re(I) trinuclear complex (photosensitizer) + fac-[Re(bpy)(CO)₃{OC₂H₄N(C₂H₄OH)₂}] (catalyst) CO High quantum yield (82%) and turnover number (>600). nih.gov
    Cu(I) dinuclear complex (photosensitizer) + fac-Mn(bpy)(CO)₃Br (catalyst) CO, HCOOH Total quantum yield of 57% and turnover number >1300. nih.gov
    Lanthanide-based complexes CO Achieved CO evolution rates up to 78 ± 8 μmol g⁻¹ h⁻¹. rsc.org

    This table is representative of findings in the field of photocatalytic CO₂ reduction and includes systems with ligands analogous to this compound to illustrate the scope of this research area.

    The oxidation of alcohols to produce aldehydes, ketones, and carboxylic acids is a fundamental reaction in organic synthesis. organic-chemistry.orgethernet.edu.et Catalyst systems utilizing metal complexes with pyridine-based ligands have shown great promise in this area. For example, a system comprising Mn(OAc)₂ and 2-picolinic acid (pyridine-2-carboxylic acid) effectively catalyzes alcohol oxidation using peracetic acid as the oxidant. researchgate.net This method is notable for its efficiency even at very low catalyst loadings. researchgate.net

    Palladium catalysts, such as Pd(OAc)₂, when combined with pyridine (B92270), are also versatile for the selective aerobic oxidation of alcohols. nih.govqualitas1998.net The mechanism involves the formation of a palladium-alkoxide species, followed by β-hydride elimination to yield the aldehyde product. nih.gov The choice of ligand and reaction conditions can be tuned to favor the formation of either aldehydes or carboxylic acids. organic-chemistry.org

    The addition of a cyano group to aldehydes, known as cyanosilylation, is a vital method for creating cyanohydrins, which are important intermediates in the synthesis of various valuable organic compounds like α-hydroxy acids and β-amino alcohols. mdpi.com Coordination polymers and metal complexes have emerged as effective catalysts for this reaction, often utilizing trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source. mdpi.commdpi.com

    Zinc(II) coordination polymers with carboxylato and bipyridine ligands have been shown to be active heterogeneous catalysts for the high-yield cyanosilylation of aldehydes. nih.gov Similarly, novel Ag(I) and Cu(II) coordination polymers have been successfully employed as homogeneous catalysts for this transformation. mdpi.comdntb.gov.ua The catalytic efficiency can be significantly enhanced by performing the reaction in the presence of an ionic liquid. mdpi.com The mechanism is generally believed to proceed through the activation of the aldehyde by the Lewis acidic metal center of the catalyst. mdpi.com

    The chemical fixation of CO₂ into useful products is a critical goal for sustainable chemistry. One of the most well-studied methods is the cycloaddition of CO₂ to epoxides to form cyclic carbonates, which are valuable as electrolytes in lithium-ion batteries and as green solvents. researchgate.netscilit.com This reaction is an atom-economical process that can be catalyzed by a wide range of compounds. researchgate.net

    Catalytic systems often involve a nucleophile to open the epoxide ring and a Lewis acid or hydrogen bond donor to activate the epoxide. researchgate.netmdpi.com Pyridine derivatives, such as 4-(N,N-dimethylamino)pyridine (DMAP), have been shown to catalyze this reaction effectively. researchgate.net The incorporation of both a Lewis acidic metal center and a nucleophilic pyridine-carboxylate ligand, such as in complexes of this compound, could provide a bifunctional catalyst for this transformation. Research has explored various ionic liquids and metal complexes to optimize this reaction, even achieving high yields at atmospheric pressure. researchgate.netrsc.org

    Functional Materials Derived from this compound

    The rigid structure and functional groups of this compound make it an ideal building block for constructing robust, porous materials with tailored properties.

    Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. Their high porosity and tunable structures make them exceptionally promising for applications in gas storage and separation. mdpi.comnih.gov Multifunctional carboxylic acids containing phenyl-pyridine cores are particularly attractive as ligands for designing MOFs aimed at CO₂ capture and the storage of gases like methane (CH₄). mdpi.com

    Zirconium-based MOFs, such as UiO-67 and UiO-68, which are built with biphenyldicarboxylate linkers, demonstrate exceptional stability and high uptake capacities for both CO₂ and CH₄. nih.gov The introduction of a phenyl-pyridine-dicarboxylate ligand, structurally related to this compound, into MOF structures can enhance their gas sorption properties due to the polarity of the pyridine nitrogen. mdpi.com These materials are seen as potential alternatives to traditional porous materials for applications like adsorbed natural gas (ANG) technology. yavuzlab.com

    Luminescent Materials

    Pyridine carboxylic acid derivatives, including the this compound scaffold, are instrumental in the design of luminescent materials, especially when complexed with lanthanide ions (Ln³⁺). These organic ligands can act as "antennas," efficiently absorbing ultraviolet light and transferring the energy to the coordinated metal ion, which then emits light at characteristic wavelengths. This process, known as the antenna effect, is crucial for developing highly luminescent materials.

    Research into related systems, such as lanthanide complexes with phenyl-pyrimidine-carboxylate ligands, demonstrates this principle effectively. rsc.org For instance, complexes incorporating Europium (Eu³⁺) and Terbium (Tb³⁺) exhibit strong, characteristic emissions of red and green light, respectively. rsc.org The photophysical properties of these materials are highly dependent on the coordination environment of the lanthanide ion, which is dictated by the structure of the ligand. rsc.orgnih.gov The use of different ligands and reaction conditions can tune the coordination environment, which in turn is a dominating factor for the resulting photoluminescence of the solid-state materials. rsc.org

    Lanthanide IonLigand SystemObserved Emission
    Eu³⁺2-phenylpyrimidine-4-carboxylic acidRed
    Tb³⁺2-phenylpyrimidine-4-carboxylic acidGreen
    Eu³⁺2-phenylpyrimidine-4,6-dicarboxylic acidRed
    Tb³⁺2-phenylpyrimidine-4,6-dicarboxylic acidGreen

    This table summarizes the luminescent properties of lanthanide complexes with ligands structurally related to this compound, as described in the literature. rsc.org

    Materials with Unusual Magnetic Properties

    The ability of this compound to act as a bridging ligand between metal centers is key to creating materials with tailored magnetic properties. In coordination polymers and MOFs, the precise distance and orientation between metal ions, as dictated by the ligand's geometry, govern the magnetic exchange interactions.

    Studies on cobalt(II) coordination polymers constructed with pyridinedicarboxylic acids reveal that these frameworks can exhibit either antiferromagnetic or ferromagnetic interactions. mdpi.com For example, two different cobalt complexes using pyridine-3,5-dicarboxylic acid showed antiferromagnetic exchange, while a complex with pyridine-3,4-dicarboxylic acid displayed ferromagnetic interactions. mdpi.com Similarly, a 3D manganese(II) MOF built with mixed pyridine- and benzene-based ligands demonstrated antiferromagnetic interactions between the metal ions. d-nb.info The magnetic behavior of such materials is often paramagnetic at room temperature, with more complex antiferromagnetic or ferromagnetic coupling appearing at very low temperatures. nih.gov The selection of the specific pyridine carboxylic acid ligand and any auxiliary ligands plays a crucial role in determining the final structure and resulting magnetic properties of the coordination polymer. mdpi.com

    Metal IonPyridine LigandAuxiliary LigandMagnetic Property
    Co(II)Pyridine-3,5-dicarboxylic acid1,10-Phenanthroline (B135089)Antiferromagnetic
    Co(II)Pyridine-3,5-dicarboxylic acid2,2-bipyridineAntiferromagnetic
    Co(II)Pyridine-3,4-dicarboxylic acid2,2-bipyridineFerromagnetic
    Mn(II)Pyridine-2,6-dimethanolBenzene-1,4-dicarboxylic acidAntiferromagnetic

    This table presents examples of coordination polymers based on pyridine carboxylic acids and the observed magnetic interactions. mdpi.comd-nb.info

    Selective Sensing Materials (e.g., Acetone)

    While specific research detailing the use of this compound for the selective sensing of acetone (B3395972) is not prominent, the broader class of MOFs derived from multifunctional carboxylic acids with phenyl-pyridine cores is recognized for its potential in selective sensing applications. mdpi.com The porous and tunable nature of these frameworks allows them to selectively adsorb small molecules, leading to a detectable change in their physical properties, such as luminescence or color.

    For instance, MOFs constructed with mixed ligands have been shown to act as sensors for other volatile organic compounds, such as methanol (B129727). researchgate.net In other cases, fluorescent mixed-ligand MOFs have been employed to detect nitroaromatic compounds like trinitrophenol, a component of explosives. researchgate.net These examples highlight the principle that by carefully choosing the metal nodes and organic linkers, like this compound, it is possible to design porous materials with specific host-guest interactions suitable for chemical sensing.

    Building Blocks for Mixed-Metal Framework Materials

    The creation of mixed-metal organic frameworks (MM-MOFs) is a sophisticated strategy for designing materials with enhanced or novel properties. Multifunctional carboxylic acids with phenyl-pyridine cores are versatile building blocks for this purpose. mdpi.com The presence of distinct coordination sites—the hard carboxylate group (O-donor) and the softer pyridine group (N-donor)—allows for selective coordination with different metal ions.

    A common and effective route to MM-MOFs is through the use of mixed-ligand systems. d-nb.inforesearchgate.netresearchgate.net By employing this compound alongside other organic linkers, it is possible to construct frameworks that can accommodate a variety of metal ions. For example, the reaction of different metal salts with pyridine- and benzene-dicarboxylic acids has been shown to produce new mixed-ligand MOFs. d-nb.info The choice of metal ion and the reaction conditions, such as temperature and pH, can dramatically influence the final structure, leading to frameworks with different dimensionalities (1D, 2D, or 3D) and properties. d-nb.infonih.gov This tunability is essential for the rational design of complex, functional mixed-metal materials.

    Primary Ligand TypeSecondary Ligand TypeMetal IonsResulting Framework Type
    Pyridine-dimethanolBenzene-dicarboxylic acidZn(II), Mn(II)Mixed-Ligand MOF
    Benzene-tricarboxylic acid2,2'-bipyridineCu(II)Mixed-Ligand MOF
    Benzene-dicarboxylic acid4,4'-bipyridine (B149096)Co(II)Mixed-Ligand MOF

    This table showcases examples of mixed-ligand systems, a key strategy in the synthesis of mixed-metal frameworks. d-nb.inforesearchgate.net

    Role in Organic Synthesis as an Intermediate

    Beyond its use in materials science, this compound is a valuable intermediate in organic synthesis. Its functional groups offer multiple reaction pathways for the construction of more elaborate molecules, particularly complex heterocyclic compounds with potential biological activity. nih.gov

    Synthesis of Complex Heterocyclic Compounds

    The structure of this compound serves as a robust scaffold for building larger, multi-ring systems. The carboxylic acid group is a versatile handle that can be readily transformed into other functional groups. A common strategy involves converting the carboxylic acid to a more reactive acyl chloride. This intermediate can then undergo amidation by reacting with various amines to form new carbon-nitrogen bonds, a fundamental step in the synthesis of many pharmaceutical compounds. mdpi.com

    Furthermore, the pyridine ring itself can participate in cyclization reactions to create fused heterocyclic systems. Literature on related molecules shows that pyridine carboxylic acid derivatives can be starting points for preparing complex structures. For example, imidazo[1,2-a]pyridine (B132010) systems can be synthesized from 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, which is derived from the corresponding carboxylic acid. nih.gov In other work, thermal lactamization catalyzed by polyphosphoric acid has been used to construct fused thiazepine rings onto quinoline (B57606) carboxylic acid frameworks. nih.gov These synthetic strategies demonstrate the potential of this compound as a foundational building block for accessing diverse and complex heterocyclic architectures. ias.ac.in

    Functional GroupReaction TypePotential Product Class
    Carboxylic AcidAcyl Chloride Formation -> AmidationSubstituted Amides, Complex Anilines
    Carboxylic AcidHydrazide Formation -> CyclizationFused Thiazolidinones
    Pyridine Ring & Carboxylic AcidMulti-step Cyclization/CondensationFused Heterocycles (e.g., Imidazopyridines)
    Pyridine RingNucleophilic Aromatic SubstitutionSubstituted Pyridines

    This table summarizes key synthetic transformations that intermediates like this compound can undergo to form more complex heterocyclic structures. mdpi.comnih.govnih.gov

    Vi. Computational and Theoretical Studies

    Density Functional Theory (DFT) Calculations

    Density Functional Theory (DFT) has been employed to investigate the molecular properties of 4-phenylpyridine-2-carboxylic acid. A study utilized DFT and ab initio methods to explore the chemical shifts and global reactivity indices of 4-phenylpicolinic acid (4-PPA), comparing it with related compounds like 3-methylpicolinic acid (3-MPA) and 4-methylpicolinic acid (4-MPA). researchgate.net Such calculations are fundamental to understanding the molecule's behavior at an electronic level.

    The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for determining a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability. ajchem-a.com

    For 4-phenylpicolinic acid, the HOMO and LUMO energies, along with the energy gap, have been calculated. These values help in understanding the energy required to remove an electron from the molecule. researchgate.net A study comparing 4-phenylpicolinic acid with methyl-substituted picolinic acids revealed that the minimum energy required to remove an electron was lowest for 4-phenylpicolinic acid, indicating its potential reactivity. researchgate.net

    Property4-phenylpicolinic acid (4-PPA)3-methylpicolinic acid (3-MPA)4-methylpicolinic acid (4-MPA)
    HOMO Energy (eV) -8.93-9.31-9.23
    LUMO Energy (eV) -4.41-4.39-4.43
    Energy Gap (eV) 4.524.924.80

    Table 1: Calculated frontier molecular orbital energies and energy gaps for 4-phenylpicolinic acid and related compounds. Data sourced from Semire and Adeoye (2013). researchgate.net

    Specific research data detailing the Molecular Electrostatic Potential (MEP) analysis for this compound is not available in the reviewed scientific literature. MEP analysis is a valuable method used to visualize the charge distribution of a molecule and predict how it will interact with other species, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ajchem-a.com

    Global reactivity descriptors derived from DFT calculations quantify a molecule's stability and reactivity. These include chemical potential (μ), hardness (η), and the electrophilicity index (ω). researchgate.net

    Chemical Potential (μ) measures the tendency of electrons to escape from a system.

    Hardness (η) indicates resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

    Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.

    Calculations show that 4-phenylpicolinic acid is the softest and has the highest electrophilicity index when compared to 3-methylpicolinic and 4-methylpicolinic acids. researchgate.net This suggests that 4-phenylpicolinic acid is more reactive than its methyl-substituted counterparts. researchgate.net

    Descriptor4-phenylpicolinic acid (4-PPA)3-methylpicolinic acid (3-MPA)4-methylpicolinic acid (4-MPA)
    Chemical Potential (μ) -6.67-6.85-6.83
    Hardness (η) 2.262.462.40
    Electrophilicity Index (ω) 9.839.539.72

    Table 2: Quantum chemical descriptors for 4-phenylpicolinic acid and related compounds. Data sourced from Semire and Adeoye (2013). researchgate.net

    Detailed studies on the non-covalent interactions within the this compound structure using methods like Reduced Density Gradient (RDG) or Interaction Region Indicator (IRI) were not found in the searched scientific literature.

    Information regarding the theoretical estimation of the enthalpy of formation for this compound is not available in the reviewed literature.

    Molecular Mechanics and Dynamics Simulations

    Mechanistic Studies of Chemical Reactions

    The inherent structure of this compound, featuring a directing carboxylate group and an activatable C-H bond on the phenyl ring, makes it a prime subject for mechanistic studies, particularly in the context of C-H activation. While direct studies on this exact molecule are limited, extensive research on close analogs, such as 2-phenylpyridine (B120327), provides significant insight into the fundamental processes involved. rsc.orgrsc.org

    Carboxylate groups are known to be highly effective in assisting the activation of C-H bonds. le.ac.uk This assistance is crucial for many synthetic strategies and is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism. researchgate.netresearchgate.net In this mechanism, the carboxylate group, often coordinated to a metal center, acts as an internal base to abstract a proton, while the metal center coordinates to the carbon of the C-H bond. This cooperative action lowers the energy barrier for the C-H bond cleavage.

    Gas-phase studies on the C-H activation of 2-phenylpyridine, catalyzed by metal carboxylates of copper(II), palladium(II), and ruthenium(II), have been particularly illuminating. rsc.orgresearchgate.net These investigations, combining mass spectrometry and quantum chemical calculations, have shown that the nature of the carboxylate ligand significantly influences the reaction efficiency. rsc.org

    A key finding from these studies is the effect of the acidity of the carboxylic acid used to form the metal carboxylate catalyst. Hammett plots, which correlate reaction rates with substituent electronic effects, revealed that using stronger carboxylic acids (and thus, more electron-withdrawing carboxylates) accelerates the C-H activation step. rsc.org The reasoning is that carboxylates derived from stronger acids make the associated metal center more electrophilic. This increased electrophilicity enhances the pre-formation of the carbon-metal bond in the transition state, thereby promoting the cleavage of the C-H bond and shifting the reaction toward the activated products. rsc.orgresearchgate.net

    Table 1: Effect of Carboxylate Acidity on C-H Activation Rate This interactive table summarizes the qualitative findings from Hammett plot analyses on model systems.

    Carboxylic Acid Strength (pKa) Metal Center Electrophilicity C-H Activation Rate
    Stronger (Lower pKa) Higher Faster
    Weaker (Higher pKa) Lower Slower

    The understanding of any chemical reaction is incomplete without a characterization of its transition state—the highest energy point on the reaction pathway. For the carboxylate-assisted C-H activation of phenylpyridines, a combination of collision-induced dissociation (CID) experiments and Density Functional Theory (DFT) calculations has been employed to probe the structure and energetics of these fleeting species. rsc.org

    Vii. Future Research Directions and Emerging Applications

    Expansion of Multi-Carboxylate Building Blocks with Additional Functional Groups

    A significant avenue for future research lies in the chemical modification of the 4-phenylpyridine-2-carboxylic acid backbone to create more complex, multifunctional building blocks. The introduction of additional carboxylic acid groups would transform the ligand into a polycarboxylate linker, increasing the number of potential coordination sites for metal ions. mdpi.com This expansion is a key strategy in crystal engineering for building novel metal-organic architectures with higher dimensionality and structural complexity. mdpi.comresearchgate.net

    Furthermore, incorporating other functional groups, such as hydroxyls, amines, or halogens, onto the phenyl or pyridine (B92270) rings is a promising direction. enamine.net These added functionalities can serve several purposes: they can act as secondary coordination sites, participate in hydrogen bonding to guide the formation of supramolecular structures, or imbue the final material with specific chemical properties. mdpi.commdpi.com The semi-rigid nature of the phenyl-pyridine core allows for rotation around the C-C single bond, enabling the ligand to adapt to the coordination preferences of different metal centers, a feature that would be enhanced by the presence of more functional groups. mdpi.comresearchgate.net

    Diversification of Metal Nodes in Coordination Polymers

    The properties of coordination polymers are determined by both the organic linker and the metal ion (or node). Future studies will systematically explore the combination of this compound and its expanded derivatives with a wider array of metal ions from across the periodic table. This includes not only common transition metals like copper, zinc, cobalt, and manganese but also lanthanide (4f) and main-group metals. mdpi.comnih.govrsc.orgmdpi.com

    The choice of the metal node is critical as it dictates the coordination geometry, which in turn influences the topology and dimensionality of the resulting framework. nih.gov For instance, different metal ions can lead to the assembly of structures with varying dimensionalities, from 1D chains to 2D layers and 3D frameworks, even under similar reaction conditions. nih.govacs.org Moreover, the intrinsic properties of the metal ion, such as its magnetic moment or luminescence, can be transferred to the final material, opening up possibilities for creating functional materials for magnetic or optical applications. mdpi.comrsc.org

    Assembly of Heterometallic Metal-Organic Architectures

    Building on the diversification of metal nodes, a more advanced research direction is the deliberate assembly of heterometallic coordination polymers, which incorporate two or more different types of metal ions within a single framework. mdpi.com Using linkers derived from this compound, future work could employ stepwise synthetic methods to control the precise placement of different metal ions. nih.gov

    This strategy allows for the creation of "triblock Janus-type" or other multicomponent architectures where different metal ions occupy distinct positions within the structure. nih.gov Such heterometallic frameworks are highly sought after because they can exhibit synergistic or multifunctional properties that are not accessible in homometallic systems. mdpi.com For example, combining a lanthanide ion known for its luminescent properties with a transition metal that provides catalytic activity could result in a bifunctional material. figshare.com

    Optimization of Hydrothermal Synthesis Conditions for Novel Materials

    The synthesis of coordination polymers is highly sensitive to the reaction conditions. Hydrothermal and solvothermal methods are widely used, and future research will focus on the systematic optimization of parameters for reactions involving this compound. researchgate.net Key variables include temperature, pressure, solvent system, pH, and the molar ratio of reactants. researchgate.netnih.gov

    It has been shown that even slight changes in these conditions can lead to the formation of different crystal structures (polymorphs) or compounds with entirely different topologies and dimensionalities. nih.gov For example, increasing the reaction temperature can lead to denser, more highly connected frameworks, often with a reduced number of coordinated solvent molecules. nih.gov A thorough exploration of the synthesis parameter space is crucial for discovering novel materials and for gaining control over the crystallization process to reliably produce desired structures. researchgate.net

    Prediction of Structural and Topological Characteristics in Coordination Polymers

    A major goal in materials science is the ability to design materials with desired properties, which requires the ability to predict the crystal structure that will form from a given set of building blocks. nih.gov This remains a significant challenge in the field of coordination polymers. Future research will increasingly integrate computational modeling with experimental synthesis to better predict the structural and topological outcomes of reactions using this compound-based linkers.

    The flexibility of the phenyl-pyridine core, which allows for conformational freedom, makes ab initio structure prediction complex. mdpi.com However, by building a database of experimentally determined structures and understanding the coordination preferences of different metal ions with this class of ligand, it may become possible to forecast the likely network topology. nih.gov This predictive capability would accelerate the discovery of new materials with targeted architectures for specific applications.

    Broadening Applications of Coordination Polymers and Related Materials

    As new coordination polymers based on this compound are synthesized, a key research direction will be the exploration of their functional properties and applications. Based on analogous systems, these materials are expected to be promising candidates for a variety of uses. mdpi.com

    Potential applications include:

    Catalysis: The metal nodes and functionalized linkers can act as active sites for catalyzing organic reactions, such as Knoevenagel condensations or cross-coupling reactions. nih.govmdpi.com

    Luminescence and Sensing: Frameworks incorporating luminescent metal ions (like certain lanthanides) or ligands can be used for chemical sensing, where the luminescence changes upon interaction with specific molecules or ions. mdpi.comrsc.org

    Magnetic Materials: The incorporation of paramagnetic metal ions like manganese or cobalt can lead to materials with interesting magnetic behaviors, such as antiferromagnetic coupling. mdpi.comrsc.org

    Porous Materials: The construction of 3D frameworks can generate porous materials suitable for gas storage or molecular separations. researchgate.netnih.gov

    Development of Novel M1 mAChR PAMs with Improved Pharmacological Profiles

    In the realm of medicinal chemistry, derivatives of the this compound scaffold, specifically 4-phenylpyridin-2-ones, have been identified as a novel class of positive allosteric modulators (PAMs) for the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). acs.orgnih.gov These receptors are a key target for treating cognitive deficits in diseases like Alzheimer's and schizophrenia. researchgate.net

    Future research is focused on the lead optimization of this scaffold to develop drug candidates with improved pharmacological properties. nih.gov The 4-phenylpyridin-2-one structure offers an attractive starting point for this work. researchgate.net Research has demonstrated that modifications to the core and pendant motifs of these compounds can fine-tune their allosteric effects. nih.gov

    Key goals for future development include:

    Enhanced Cooperativity: Improving the positive cooperativity with the native ligand, acetylcholine, to potentiate the receptor's response more effectively. nih.gov

    Tuned Efficacy and Agonism: The scaffold has yielded compounds ranging from pure PAMs with no intrinsic activity to allosteric agonists. researchgate.net Future work aims to precisely control this activity to develop molecules tailored for specific therapeutic effects.

    Improved Selectivity: Maintaining the exquisite selectivity for the M1 mAChR over other muscarinic receptor subtypes is crucial to minimize side effects. nih.gov

    Optimized Physicochemical Properties: Modifying the structure to control properties like blood-brain-barrier (BBB) permeability is a key objective. For instance, the novel PAM 7f was identified as a lead candidate for developing peripherally restricted M1 PAMs due to its lower BBB permeability. nih.govresearchgate.net

    Interactive Table: Pharmacological Properties of Selected M1 mAChR PAMs

    The table below summarizes data for selected compounds from the 4-phenylpyridin-2-one series, highlighting how structural modifications impact their activity at the M1 mAChR.

    CompoundModification TypeBinding Affinity (pKi)Binding Cooperativity (logα)Functional Cooperativity (logαβ - IP1 Assay)Intrinsic Agonism (% ACh Max - IP1 Assay)
    BQCA (Reference) Reference Compound7.1 ± 0.11.1 ± 0.11.2 ± 0.119 ± 3
    1 (MIPS1650) Parent Compound6.8 ± 0.11.7 ± 0.11.8 ± 0.048 ± 5
    7f Core Modification6.5 ± 0.11.4 ± 0.11.5 ± 0.124 ± 4
    7h Core Modification6.1 ± 0.11.4 ± 0.11.4 ± 0.139 ± 9
    13c Top Modification6.6 ± 0.11.8 ± 0.11.6 ± 0.154 ± 7
    13d Top Modification6.8 ± 0.11.9 ± 0.11.8 ± 0.150 ± 6

    Data adapted from studies on 4-arylpyridin-2-one and 6-arylpyrimidin-4-one modulators. nih.govresearchgate.net

    Exploration of Biological Activities Beyond Current Understanding

    The structural motif of this compound is gaining recognition for its potential as a pharmacophore in the development of new therapeutic agents. Research into its derivatives has revealed promising anticancer properties, suggesting that further exploration could uncover a wider range of biological activities.

    One notable area of investigation is in the field of oncology. A derivative of phenyl-pyridine-2-carboxylic acid, identified as Ro 41-4439, has demonstrated significant potential as a cell cycle inhibitor with a noteworthy selectivity for cancer cells. nih.gov In preclinical studies, this compound exhibited low micromolar antiproliferative activity and cytotoxicity across a broad panel of human cancer cell lines. nih.gov A key finding was its more than 10-fold selectivity for cancer cells when compared to normal proliferating human cells. nih.gov The mechanism of its cytotoxicity involves the arrest of cell cycle progression during mitosis, which subsequently leads to apoptosis, or programmed cell death. nih.gov Furthermore, in vivo studies involving nude mice with established mammary tumor xenografts (MDA-MB-435) showed that a four-week treatment with well-tolerated doses of Ro 41-4439 resulted in a 73% inhibition of tumor growth. nih.gov

    These findings strongly suggest that the this compound scaffold is a promising starting point for the development of novel anticancer drugs. Future research is likely to focus on synthesizing and screening a wider array of derivatives to improve potency and selectivity. Investigations into the precise molecular targets and signaling pathways affected by these compounds will be crucial for understanding their mechanism of action and for identifying potential biomarkers for patient selection.

    Beyond cancer, the structural features of this compound suggest that it could interact with various biological targets. The pyridine ring is a common feature in many biologically active compounds, and the carboxylic acid group can act as a key interacting moiety, for instance, as a zinc-binding group in metalloenzymes. This opens up possibilities for its evaluation in other therapeutic areas, such as inflammatory diseases, neurodegenerative disorders, and infectious diseases.

    Advanced Catalytic Applications (e.g., Carbon Dioxide Reduction)

    The unique electronic and structural properties of this compound and its derivatives make them attractive candidates for applications in catalysis. The pyridine nitrogen and the carboxylic acid group can act as a bidentate ligand, chelate metal ions, and form stable coordination complexes. These complexes can then serve as catalysts in a variety of chemical transformations.

    A pertinent example, although involving a close structural isomer, is the use of 6-phenylpyridine-2-carboxylic acid in the synthesis of a tri-nuclear Zn(II) complex. bcrec.id This research highlights the ability of the phenylpyridine-2-carboxylic acid scaffold to form multinuclear metal complexes, which are of great interest in catalysis due to the potential for cooperative effects between metal centers. bcrec.id While the catalytic activity of this specific zinc complex was explored, the broader implication is that this compound can be used to construct a diverse range of metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, separation, and catalysis.

    A particularly exciting and highly relevant area of future research is the use of this compound-based catalysts for the reduction of carbon dioxide (CO₂). The electrochemical and photochemical reduction of CO₂ to value-added chemicals and fuels is a critical area of research for addressing climate change and developing sustainable energy sources. Rhenium bipyridine complexes are well-known catalysts for CO₂ reduction, and the this compound ligand shares key structural similarities with bipyridine. escholarship.org

    The synthesis of coordination polyamides derived from 2,2'-bipyridine-5,5'-biscarboxylic acid for the electrochemical reduction of CO₂ has been reported. escholarship.org This suggests that polymers incorporating the this compound monomer could be developed as robust and recyclable heterogeneous catalysts. The phenyl group in the 4-position can be used to tune the electronic properties and the solubility of the resulting metal complexes, potentially enhancing their catalytic efficiency and product selectivity. Future work in this area will likely involve the synthesis and characterization of various transition metal complexes (e.g., with Rhenium, Ruthenium, or Cobalt) of this compound and the evaluation of their performance in the electro- and photocatalytic reduction of CO₂.

    Q & A

    Q. What are the common synthetic routes for 4-phenylpyridine-2-carboxylic acid?

    • Methodological Answer : The synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, using pyridine-2-carboxylic acid derivatives and phenylboronic acids. For example, halogenated pyridine precursors (e.g., 4-chloropyridine-2-carboxylic acid) can undergo palladium-catalyzed coupling with phenyl groups to introduce the phenyl substituent . Post-synthesis purification often employs recrystallization or column chromatography. Note that intermediates should be characterized via NMR and LC-MS to confirm structural integrity.

    Q. How should researchers characterize the purity and structure of this compound?

    • Methodological Answer : Key techniques include:
    • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions.
    • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material).
    • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (C₁₂H₉NO₂, MW: 199.21 g/mol) .
    • Melting Point Analysis : Compare observed values with literature data (e.g., CAS 52565-56-7) .

    Q. What safety precautions are recommended when handling this compound?

    • Methodological Answer :
    • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for aerosol prevention .
    • Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
    • First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

    Advanced Research Questions

    Q. How can computational chemistry aid in predicting the reactivity of this compound?

    • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies are useful for exploring interactions with biological targets (e.g., enzymes or receptors) . Tools like Gaussian or AutoDock Vina are recommended, with parameterization based on crystallographic data from related pyridine derivatives.

    Q. What strategies resolve contradictions in reported biological activity data for this compound?

    • Methodological Answer :
    • Reproducibility Checks : Validate assays under standardized conditions (pH, temperature, solvent).
    • Batch Variability : Test multiple synthesis batches to rule out impurities affecting bioactivity .
    • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C) to trace metabolic pathways and confirm target engagement .

    Q. What is known about the compound’s role in enzyme inhibition or receptor modulation?

    • Methodological Answer : Structural analogs (e.g., oxazolo-pyridine derivatives) have shown activity as kinase inhibitors or antimicrobial agents . For this compound:
    • Enzyme Assays : Test inhibition against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates.
    • Receptor Binding : Radioligand displacement assays (e.g., with ³H-labeled ligands) can quantify affinity for targets like GABA receptors .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.